
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate
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Overview
Description
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C17H15ClO4 It is a derivative of phenoxyacetic acid and is characterized by the presence of both acetyl and chloro-methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-acetylphenol with 4-chloro-2-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-acetylphenyl (4-carboxy-2-methylphenoxy)acetate.
Reduction: Formation of 4-(1-hydroxyethyl)phenyl (4-chloro-2-methylphenoxy)acetate.
Substitution: Formation of 4-acetylphenyl (4-amino-2-methylphenoxy)acetate.
Scientific Research Applications
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including herbicidal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A closely related compound with similar herbicidal properties.
2,4-dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with widespread use as a herbicide.
4-acetylphenyl (4-methoxy-2-methylphenoxy)acetate: A structurally similar compound with a methoxy group instead of a chloro group.
Uniqueness
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate is unique due to the presence of both acetyl and chloro-methylphenoxy groups, which confer distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-acetylphenyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-11-9-14(18)5-8-16(11)21-10-17(20)22-15-6-3-13(4-7-15)12(2)19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKIGCHOGNYJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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